molecular formula C13H16INO B3060662 N-cyclohexyl-2-iodobenzamide CAS No. 62142-03-4

N-cyclohexyl-2-iodobenzamide

Cat. No. B3060662
Key on ui cas rn: 62142-03-4
M. Wt: 329.18 g/mol
InChI Key: ZJNSSYJUGWDBMI-UHFFFAOYSA-N
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Patent
US04279887

Procedure details

In accordance with the procedure of Example 3, 12.1 g of cyclohexylamine was reacted with 8.0 g of o-iodobenzoyl chloride in 20 ml of tetrahydrofuran. There was obtained by recrystallization from benzene 5.7 g of fine white crystals of N-cyclohexyl-o-iodobenzamide, m.p. 148°-149°, Rf 0.74.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12].C1C=CC=CC=1>O1CCCC1>[CH:1]1([NH:7][C:11](=[O:12])[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[I:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
8 g
Type
reactant
Smiles
IC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C1=C(C=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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